(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Description
The compound (5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is a synthetic organic molecule. It features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic drugs. The presence of a nitrophenyl group and a prop-2-ynyl substituent adds to its chemical diversity and potential biological activity.
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6S/c1-3-4-15-13(18)11(23-14(15)19)7-8-5-9(16(20)21)12(17)10(6-8)22-2/h1,5-7,17H,4H2,2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWBPVDVIWSIPL-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)N(C(=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 3-prop-2-ynyl-1,3-thiazolidine-2,4-dione.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and the active methylene group of 3-prop-2-ynyl-1,3-thiazolidine-2,4-dione under basic conditions.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate, at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Medicine
The thiazolidine-2,4-dione core is known for its antidiabetic properties, making this compound a candidate for the development of new antidiabetic drugs.
Industry
It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thiazolidine-2,4-dione core can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidine-2,4-dione derivative used as an antidiabetic drug.
Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes.
Troglitazone: An older antidiabetic drug with a similar core structure.
Uniqueness
The presence of the nitrophenyl and prop-2-ynyl groups distinguishes this compound from other thiazolidine-2,4-dione derivatives. These groups can impart unique electronic and steric properties, potentially leading to different biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
